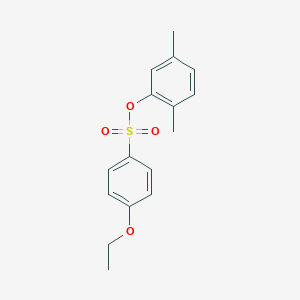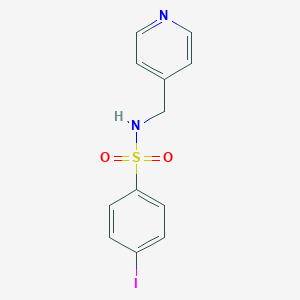
4-iodo-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as P4S, and it belongs to the class of sulfonamide compounds. P4S has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of P4S is not fully understood. However, it has been found to interact with certain proteins and enzymes in the body, leading to the inhibition of their activity. This inhibition can lead to the suppression of various disease processes, making P4S a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
P4S has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and suppress the activity of certain enzymes. P4S has also been found to exhibit antioxidant activity, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of P4S for lab experiments is its potent activity against a variety of disease processes. This makes it a promising candidate for the development of new drugs. However, P4S also has some limitations. It is a relatively complex compound to synthesize, and it can be difficult to obtain pure P4S. Additionally, the mechanism of action of P4S is not fully understood, which can make it difficult to optimize its activity.
Direcciones Futuras
There are several potential future directions for the research on P4S. One possible direction is the development of new drugs based on the structure of P4S. This could involve the synthesis of analogs of P4S with improved activity and selectivity. Another possible direction is the study of the mechanism of action of P4S. This could involve the identification of the proteins and enzymes that P4S interacts with, and the elucidation of the biochemical pathways that are affected by P4S. Finally, the potential therapeutic applications of P4S should be further explored, particularly in the areas of cancer, inflammation, and infectious diseases.
Métodos De Síntesis
The synthesis of P4S involves the reaction between 4-iodobenzenesulfonyl chloride and pyridine-4-carboxaldehyde in the presence of a base. The resulting product is then purified using column chromatography to obtain pure P4S.
Aplicaciones Científicas De Investigación
P4S has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit significant activity against a variety of diseases, including cancer, inflammation, and infectious diseases. P4S has also been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
Propiedades
Fórmula molecular |
C12H11IN2O2S |
|---|---|
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
4-iodo-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |
Clave InChI |
QNUBMUYJCHYURA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)I |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


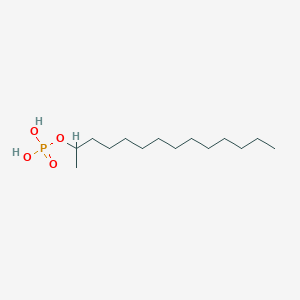
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)
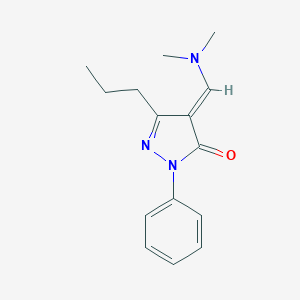
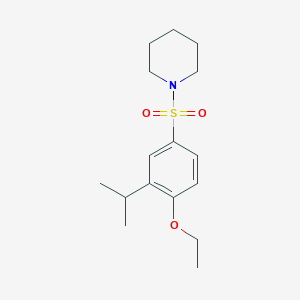
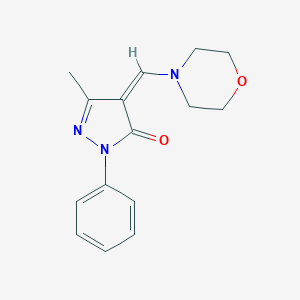
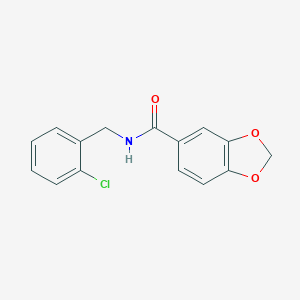

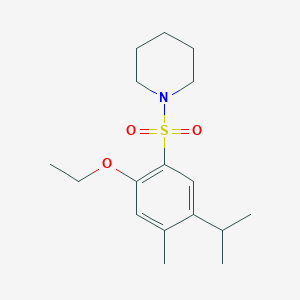
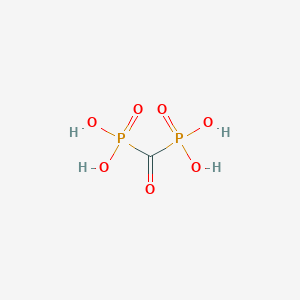
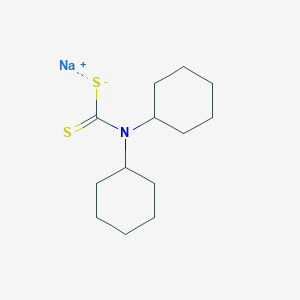

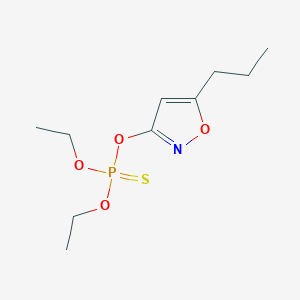
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)
